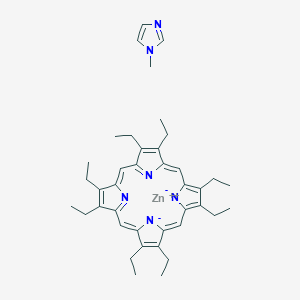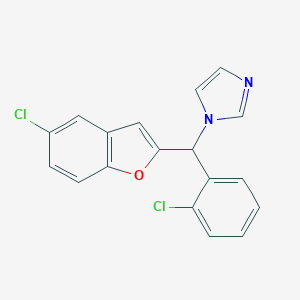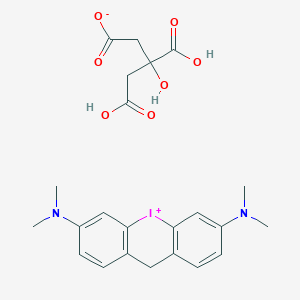
3,6-dimethylaminodibenzopyriodonium Citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-dimethylaminodibenzopyriodonium citrate (DDBP) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a highly reactive oxidizing agent that is used as a catalyst in a variety of chemical reactions. DDBP is a derivative of iodine and is known for its ability to transfer iodine atoms to organic molecules, making it a valuable tool in organic synthesis.
Scientific Research Applications
3,6-dimethylaminodibenzopyriodonium Citrate has been used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, where it is used to transfer iodine atoms to organic molecules. 3,6-dimethylaminodibenzopyriodonium Citrate has also been used in the synthesis of heterocyclic compounds, which are important building blocks in the pharmaceutical industry. In addition, 3,6-dimethylaminodibenzopyriodonium Citrate has been used in the synthesis of fluorescent dyes and in the preparation of polymers.
Mechanism Of Action
3,6-dimethylaminodibenzopyriodonium Citrate acts as an oxidizing agent, transferring iodine atoms to organic molecules. The iodine atoms can then react with other molecules, leading to the formation of new compounds. 3,6-dimethylaminodibenzopyriodonium Citrate is a highly reactive compound and can react with a wide range of organic molecules.
Biochemical And Physiological Effects
3,6-dimethylaminodibenzopyriodonium Citrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to cells at high concentrations. In addition, 3,6-dimethylaminodibenzopyriodonium Citrate can cause skin irritation and respiratory problems if it is inhaled.
Advantages And Limitations For Lab Experiments
3,6-dimethylaminodibenzopyriodonium Citrate is a valuable tool in organic synthesis due to its ability to transfer iodine atoms to organic molecules. It is a highly reactive compound that can react with a wide range of organic molecules. However, 3,6-dimethylaminodibenzopyriodonium Citrate is also toxic to cells at high concentrations, which limits its use in biological applications. In addition, 3,6-dimethylaminodibenzopyriodonium Citrate can cause skin irritation and respiratory problems if it is inhaled, which requires careful handling in the laboratory.
Future Directions
There are several future directions for research on 3,6-dimethylaminodibenzopyriodonium Citrate. One area of research is the development of new synthetic methods using 3,6-dimethylaminodibenzopyriodonium Citrate as a catalyst. Another area of research is the use of 3,6-dimethylaminodibenzopyriodonium Citrate in the synthesis of new fluorescent dyes for biological imaging. In addition, further studies are needed to understand the biochemical and physiological effects of 3,6-dimethylaminodibenzopyriodonium Citrate and to develop safer handling procedures for the compound.
Conclusion:
In conclusion, 3,6-dimethylaminodibenzopyriodonium Citrate is a highly reactive oxidizing agent that has been widely used in scientific research. It is a valuable tool in organic synthesis and has been used in the synthesis of heterocyclic compounds, fluorescent dyes, and polymers. 3,6-dimethylaminodibenzopyriodonium Citrate acts as an oxidizing agent, transferring iodine atoms to organic molecules, and has a wide range of applications in organic synthesis. However, 3,6-dimethylaminodibenzopyriodonium Citrate is also toxic to cells at high concentrations and requires careful handling in the laboratory. Further research is needed to understand the biochemical and physiological effects of 3,6-dimethylaminodibenzopyriodonium Citrate and to develop safer handling procedures for the compound.
Synthesis Methods
3,6-dimethylaminodibenzopyriodonium Citrate is synthesized by reacting 3,6-dimethylaminodibenzopyriodonium tetrafluoroborate with citric acid in water. The reaction yields 3,6-dimethylaminodibenzopyriodonium Citrate citrate, which is a yellow crystalline powder. The synthesis of 3,6-dimethylaminodibenzopyriodonium Citrate is a straightforward process that is well-documented in the literature.
properties
CAS RN |
111950-71-1 |
|---|---|
Product Name |
3,6-dimethylaminodibenzopyriodonium Citrate |
Molecular Formula |
C23H27IN2O7 |
Molecular Weight |
570.4 g/mol |
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;5-N,5-N,13-N,13-N-tetramethyl-2-iodoniatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene-5,13-diamine |
InChI |
InChI=1S/C17H20IN2.C6H8O7/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-8,10-11H,9H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/q+1;/p-1 |
InChI Key |
JFMDKKQZXOTGBW-UHFFFAOYSA-M |
SMILES |
CN(C)C1=CC2=C(CC3=C([I+]2)C=C(C=C3)N(C)C)C=C1.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Canonical SMILES |
CN(C)C1=CC2=C(CC3=C([I+]2)C=C(C=C3)N(C)C)C=C1.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Other CAS RN |
111950-71-1 |
synonyms |
3,6-dimethylaminodibenzopyriodonium citrate I 65 I-65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



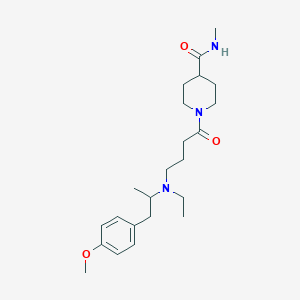
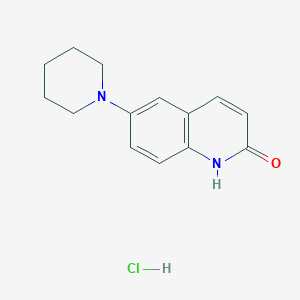
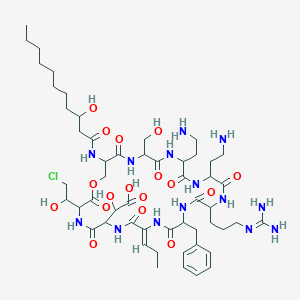
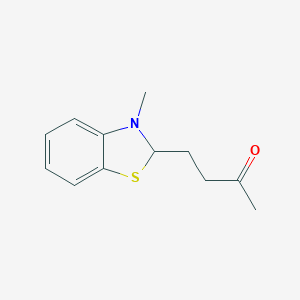
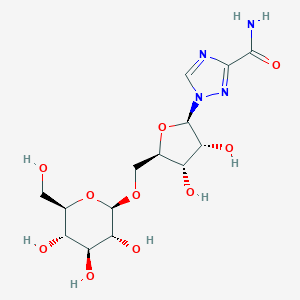
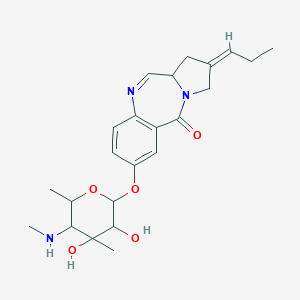
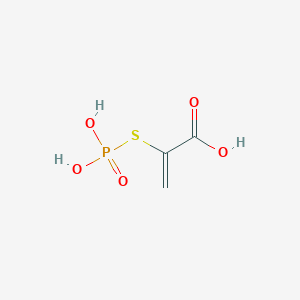
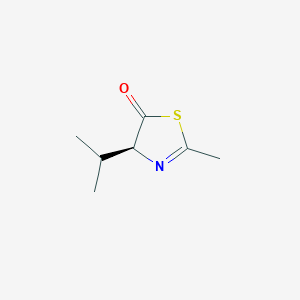
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
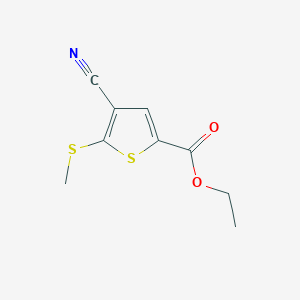
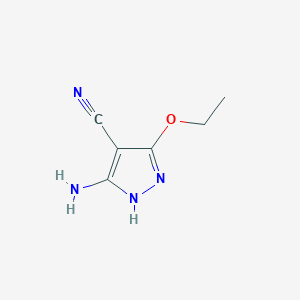
![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
